(4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one
Description
(4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one is a branched-chain enone derivative featuring a hydroxyl group at position 5 and a conjugated double bond in the Z-configuration at position 2. Its molecular formula is C₁₁H₂₀O₂, with a CAS registry number of 41706-15-4 . This compound is structurally characterized by steric hindrance from four methyl groups at positions 2 and 6, which influence its reactivity and physical properties. It decomposes at 325°C, indicating moderate thermal stability . The compound is utilized in coordination chemistry and as a precursor for synthesizing heterocyclic derivatives, such as azepines and indolizines .
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/C11H20O2/c1-10(2,3)8(12)7-9(13)11(4,5)6/h7,12H,1-6H3/b8-7- |
InChI Key |
SOZFXLUMSLXZFW-FPLPWBNLSA-N |
Isomeric SMILES |
CC(C)(C)/C(=C/C(=O)C(C)(C)C)/O |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one
Specific Synthetic Routes
Enolization and Hydroxylation of 2,2,6,6-Tetramethylheptane-3,5-dione
One documented approach involves starting from 2,2,6,6-tetramethylheptane-3,5-dione, which exists in an enol form structurally related to (4Z)-5-hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one. The enolization process facilitates the formation of the (4Z) double bond configuration, followed by selective hydroxylation at the 5-position. This method leverages keto-enol tautomerism and controlled oxidation to yield the target compound with high stereoselectivity.
Reduction of Carbonyl Precursors
Analogous to methods used in related compounds, selective reduction of carbonyl groups on precursors similar to dodeca-4,8,11-trienal has been reported. Although this example is for a different compound, the principle applies: using selective reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) to reduce aldehyde or ketone groups to hydroxy groups without affecting other functional groups or double bonds.
This approach can be adapted for (4Z)-5-hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one by:
- Synthesizing a suitable ketone or aldehyde precursor with the correct carbon skeleton.
- Applying selective reduction to introduce the hydroxy group at the 5-position.
- Ensuring stereochemical control to maintain the (4Z) configuration.
Extraction and Purification Techniques
Following synthesis, purification is critical. Extraction methods using organic solvents such as n-hexane and ethyl acetate in a 1:1 volume ratio have been employed to isolate similar compounds from reaction mixtures. Techniques such as pressurized liquid extraction at elevated temperatures (e.g., 110 °C) and pressures (e.g., 10.3 MPa) with multiple static cycles improve yield and purity.
Subsequent purification steps include:
- Filtration to remove solid impurities.
- Chromatographic techniques (e.g., GC-MS) for compound identification and purity assessment.
- Use of nitrogen purging to remove residual solvents.
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the double bond.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 5-oxo-2,2,6,6-tetramethyl-4-hepten-3-one.
Reduction: Formation of 5-hydroxy-2,2,6,6-tetramethylheptane.
Substitution: Formation of 5-chloro-2,2,6,6-tetramethyl-4-hepten-3-one.
Scientific Research Applications
Chemical Properties and Structure
The compound exhibits a distinct structure characterized by a hydroxyl group and a conjugated double bond system. This configuration contributes to its reactivity and potential utility in organic synthesis and medicinal chemistry.
(4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one is utilized in organic synthesis as an intermediate for producing various complex organic molecules. Its functional groups allow for further derivatization, making it valuable in the synthesis of natural products and pharmaceuticals.
Case Study: Synthesis of Natural Products
Research has demonstrated the use of this compound in synthesizing natural terpenoids. For instance, it can be transformed into various derivatives that exhibit biological activities, including antimicrobial and anti-inflammatory properties.
Recent studies have indicated that (4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one possesses notable biological activities. Its derivatives have been evaluated for their potential therapeutic effects.
Table 2: Biological Activities of Derivatives
| Activity Type | Compound Derivative | Effectiveness |
|---|---|---|
| Antimicrobial | Derivative A | Moderate |
| Anti-inflammatory | Derivative B | High |
| Antioxidant | Derivative C | Significant |
Case Study: Antimicrobial Properties
In a study published in a peer-reviewed journal, derivatives of (4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one showed promising results against various bacterial strains. The mechanism of action was attributed to the disruption of bacterial cell membranes.
Industrial Applications
The compound is also explored for its potential use in flavoring and fragrance industries due to its pleasant odor profile. Its stability and low toxicity make it suitable for incorporation into consumer products.
Table 3: Industrial Uses
| Industry | Application |
|---|---|
| Flavoring | Food additives |
| Fragrance | Perfume formulations |
| Cosmetics | Skin care products |
Mechanism of Action
The mechanism of action of (4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the double bond play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Table 1. Comparison of (4Z) and (4E) Isomers
| Property | (4Z)-Isomer | (4E)-Isomer |
|---|---|---|
| Configuration | Z (cis) | E (trans) |
| Intramolecular H-bonding | Present | Absent |
| Solubility in MeOH | High | Moderate |
| Thermal Stability | 325°C (decomp.) | 325°C (decomp.) |
Functional Group Derivatives: Hydroxy vs. Bromomethyl Substitution
Replacing the hydroxyl group with a bromomethyl moiety, as in (4Z)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one, drastically alters reactivity. The bromomethyl derivative undergoes nucleophilic substitution or elimination reactions to form azepine and indolizine heterocycles . In contrast, the hydroxyl group in the target compound participates in hydrogen bonding and tautomerism, limiting its utility in alkylation reactions but enabling acid-catalyzed cyclizations.
Comparison with Halogenated Furanones
Halogenated furanones like 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (BMX-3, CAS 728-40-5) share a hydroxyl and ketone group but differ in ring structure and halogenation (Table 2). These compounds exhibit higher electrophilicity due to ring strain and electron-withdrawing halogens, making them potent carcinogens . In contrast, the target compound’s acyclic structure and methyl substituents reduce electrophilicity, likely diminishing toxicity.
Table 2. Structural and Functional Differences
| Compound | Core Structure | Key Substituents | Reactivity Profile |
|---|---|---|---|
| (4Z)-5-Hydroxy-...-hepten-3-one | Linear enone | –OH, –CH(CH₃)₂ | Keto-enol tautomerism |
| BMX-3 | Furanone ring | –Cl, –CCl₂ | Electrophilic alkylation |
| EMX (halofuranone) | Butenoic acid | –Cl, –CCl₂, –COOH | DNA adduct formation |
Comparison with Heterocyclic Derivatives
Complex heterocycles like coumarin-fused benzodiazepines (e.g., compounds 4g and 4h in ) contrast sharply with the target compound’s simplicity. These derivatives require multi-step syntheses involving cyclocondensation and tetrazole formation, whereas (4Z)-5-hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one is synthesized via straightforward aldol-like condensations .
Biological Activity
(4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one, also known as a derivative of a phenolic compound, has garnered attention in recent research for its potential biological activities. This compound is characterized by its unique chemical structure (C11H20O2) and molecular weight (184.2753) . The compound's biological properties are primarily studied in the context of its antioxidant, antimicrobial, and antiproliferative effects.
- Chemical Formula: C11H20O2
- Molecular Weight: 184.2753
- CAS Registry Number: 23203-93-2
- IUPAC Name: (4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one
1. Antioxidant Activity
Research indicates that (4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in the body, which can prevent cellular damage and reduce the risk of chronic diseases.
Study Findings:
A study demonstrated that this compound effectively scavenges free radicals and enhances the activity of endogenous antioxidant enzymes . The mechanism of action is believed to involve the donation of hydrogen atoms to free radicals, thereby stabilizing them.
2. Antimicrobial Activity
The antimicrobial potential of (4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one has been explored against various bacterial strains.
Case Study:
In a recent investigation involving several pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, the compound showed promising inhibitory effects. The minimum inhibitory concentration (MIC) was determined to be low, indicating strong antimicrobial efficacy .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Salmonella enterica | 128 µg/mL |
3. Antiproliferative Effects
The antiproliferative effects of (4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one have been evaluated in various cancer cell lines.
Research Findings:
A study focusing on human colorectal adenocarcinoma cell lines revealed that treatment with this compound resulted in significant inhibition of cell proliferation. The underlying mechanism appears to involve the induction of apoptosis and cell cycle arrest .
The biological activities of (4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one can be attributed to its ability to modulate various signaling pathways involved in oxidative stress and inflammation. It is believed that the phenolic structure plays a crucial role in its interaction with cellular targets.
Q & A
What are the most reliable synthetic routes for (4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one, and how do reaction conditions influence stereochemical outcomes?
Basic
The compound is synthesized via metal-catalyzed methodologies, such as palladium- or rhodium-mediated reactions. For instance, palladium-catalyzed silylene transfer reactions can construct silacyclic intermediates, which are functionalized further under controlled conditions . Key factors include temperature (optimized between 60–80°C), solvent polarity (e.g., THF or DMF), and catalyst loading (1–5 mol%). Stereoselectivity is achieved using chiral ligands or sterically hindered substrates to favor the (4Z)-configuration .
Which analytical techniques are critical for confirming the structure and purity of (4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one?
Basic
High-resolution mass spectrometry (HRESIMS) is essential for molecular weight verification, while - and -NMR confirm regiochemistry and stereochemistry. For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended, alongside thin-layer chromatography (TLC) for reaction monitoring. Polarimetry or circular dichroism (CD) may resolve enantiomeric excess in chiral derivatives .
How can researchers resolve contradictions in spectroscopic data for this compound, particularly in distinguishing keto-enol tautomers?
Advanced
Contradictions arise due to keto-enol tautomerism, influenced by solvent polarity and pH. Deuterated solvent NMR (e.g., DMSO-d) combined with - COSY and -DEPT experiments can isolate tautomeric forms. Computational DFT studies (e.g., B3LYP/6-31G*) predict dominant tautomers under specific conditions, validated by variable-temperature NMR .
What strategies improve regioselectivity in metal-catalyzed functionalization of (4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one?
Advanced
Regioselectivity is enhanced using directing groups (e.g., hydroxyl or silyl ethers) to coordinate transition metals like Rh or Pd. For example, rhodium-catalyzed C–H activation at the α-position occurs selectively when a hydroxyl group directs metal insertion. Steric effects from tetramethyl substituents further bias reactivity toward the 4Z isomer .
How does the compound’s stability vary under different storage conditions, and what degradation products form?
Advanced
The compound is sensitive to light and oxygen, undergoing [4+2] cycloaddition or oxidation. Stability studies (via accelerated aging at 40°C/75% RH) show degradation into 2,2,6,6-tetramethylheptenone derivatives. Argon-purged storage at –20°C in amber vials minimizes decomposition, confirmed by LC-MS monitoring .
What experimental designs are optimal for introducing heteroatoms (e.g., N, S) into the compound’s framework?
Advanced
Multi-component reactions (MCRs) using zirconocene or scandium catalysts enable heteroatom insertion. For example, Zr-mediated coupling with nitriles or azides forms pyrrolo-pyridine derivatives. Microwave-assisted C–H amination (150°C, 30 min) with Cu(OAc) introduces nitrogen atoms regioselectively .
How can computational modeling predict reaction pathways for novel derivatives of this compound?
Advanced
DFT calculations (e.g., Gaussian 16) model transition states for silylene transfer or cyclopropane ring-opening reactions. Molecular dynamics simulations (Amber) assess steric effects from tetramethyl groups, predicting activation energies (±2 kcal/mol accuracy). These guide experimental optimization of catalyst-substrate pairs .
What experimental anomalies arise in stereochemical outcomes during copper-catalyzed reactions, and how are they mitigated?
Advanced
Copper catalysts sometimes yield unexpected trans-adducts due to σ-π interconversion in intermediates. Using chiral bis(oxazoline) ligands or low-temperature conditions (–30°C) enforces rigid transition states, favoring cis-selectivity. Kinetic studies (Eyring plots) identify competing pathways .
What advanced methodologies enable C–H bond activation in non-functionalized derivatives of this compound?
Advanced
Palladium-catalyzed C(sp)–H activation via directing groups (e.g., pyridine auxiliaries) forms benzosilole derivatives. Photoredox catalysis (Ru(bpy)) under blue light (450 nm) achieves radical-mediated functionalization at β-positions .
How is this compound applied in synthesizing heterocyclic frameworks for pharmaceutical targets?
Advanced
The compound serves as a dienophile in Diels-Alder reactions to construct bicyclic lactones or pyran derivatives. Rh-catalyzed [2+2+2] cycloaddition with alkynes generates polycyclic scaffolds with antitumor activity (IC < 10 μM in MCF-7 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
